S-(1-Hydroxy-3-buten-2-yl)glutathione
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
133872-49-8 |
|---|---|
Molecular Formula |
C14H23N3O7S |
Molecular Weight |
377.42 g/mol |
IUPAC Name |
(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-(1-hydroxybut-3-en-2-ylsulfanyl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C14H23N3O7S/c1-2-8(6-18)25-7-10(13(22)16-5-12(20)21)17-11(19)4-3-9(15)14(23)24/h2,8-10,18H,1,3-7,15H2,(H,16,22)(H,17,19)(H,20,21)(H,23,24)/t8?,9-,10-/m0/s1 |
InChI Key |
NOXPKNNHYRDDCI-AGROOBSYSA-N |
SMILES |
C=CC(CO)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N |
Isomeric SMILES |
C=CC(CO)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N |
Canonical SMILES |
C=CC(CO)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N |
sequence |
XXG |
Synonyms |
1-HBG S-(1-hydroxy-3-buten-2-yl)glutathione |
Origin of Product |
United States |
Biochemical Formation Mechanisms of S 1 Hydroxy 3 Buten 2 Yl Glutathione
Precursor Metabolism and Epoxide Intermediate Formation
The journey from the volatile organic compound 1,3-butadiene (B125203) to the glutathione (B108866) conjugate begins with its biotransformation into a more reactive form. This initial phase is crucial as it generates the electrophilic substrate necessary for the subsequent conjugation reaction.
Origin from 1,3-Butadiene Biotransformation
1,3-Butadiene, a known human carcinogen, undergoes metabolic activation primarily through oxidation. who.intresearchgate.net This biotransformation is a key initiating event in its toxicity and subsequent detoxification. The primary enzyme system responsible for this oxidation is the cytochrome P450 monooxygenases, with CYP2E1 being a major contributor. acs.orgnih.gov This enzymatic action converts the relatively inert 1,3-butadiene into highly reactive epoxide metabolites. acs.orgnih.gov
Role of Butadiene Monoxide as an Electrophilic Substrate
The oxidation of 1,3-butadiene yields 3,4-epoxy-1-butene, commonly known as butadiene monoxide. nih.gov This epoxide is an electrophilic molecule, meaning it is readily attacked by nucleophiles. Butadiene monoxide serves as a crucial substrate for the next phase of metabolism, the conjugation with glutathione. nih.govnih.gov The presence of the strained epoxide ring makes the carbon atoms susceptible to nucleophilic attack, facilitating the formation of a new covalent bond with the sulfur atom of glutathione.
Enzymatic Conjugation by Glutathione S-Transferases
The detoxification of butadiene monoxide is primarily achieved through its conjugation with glutathione (GSH), a tripeptide composed of glutamate (B1630785), cysteine, and glycine (B1666218). wikipedia.org This reaction is catalyzed by a family of enzymes known as Glutathione S-Transferases (GSTs).
Characterization of GST-Mediated Thioether Formation
Glutathione S-transferases facilitate the nucleophilic attack of the thiol group of glutathione on the electrophilic carbon atoms of butadiene monoxide. This results in the opening of the epoxide ring and the formation of a stable thioether bond. The product of this reaction is a glutathione conjugate, which is more water-soluble and readily excretable from the body. mdpi.com The formation of S-(1-Hydroxy-3-buten-2-yl)glutathione and its regioisomer, S-(2-Hydroxy-3-buten-1-yl)glutathione, has been confirmed in vivo following exposure to butadiene monoxide. nih.gov
Specific Glutathione S-Transferase Isoforms Implicated (e.g., Theta Class GSTT1)
Several isoforms of Glutathione S-Transferases are involved in the metabolism of butadiene metabolites. The Theta-class GST, specifically GSTT1, has been identified as playing a significant role in the conjugation of butadiene-derived epoxides. acs.orgnih.govresearchgate.net Human biomonitoring studies have demonstrated a strong link between the presence and activity of the GSTT1 enzyme and the levels of mercapturic acids (downstream metabolites of glutathione conjugates) in urine. acs.orgnih.govnih.gov Individuals with a functional GSTT1 gene generally exhibit more efficient detoxification of these epoxides. acs.orgnih.govnih.gov
Reaction Stereochemistry and Regioselectivity in Conjugate Formation
The enzymatic conjugation of butadiene monoxide with glutathione is a regio- and stereoselective process. The nucleophilic attack by glutathione can occur at either of the two carbon atoms of the epoxide ring, leading to the formation of two different regioisomers:
This compound : Formed when the attack occurs at the C2 position of butadiene monoxide.
S-(2-Hydroxy-3-buten-1-yl)glutathione : Formed when the attack occurs at the C1 position of butadiene monoxide. nih.gov
In vivo studies in rats have shown that both isomers are produced, with an approximate 3:1 ratio of S-(2-Hydroxy-3-buten-1-yl)glutathione to this compound. nih.gov The stereochemistry of the resulting hydroxy group and the carbon atom to which the glutathione is attached is also influenced by the specific GST isoform catalyzing the reaction. This enzymatic control leads to the formation of specific stereoisomers of the glutathione conjugates.
Kinetic Parameters and Enzyme Activity Studies of Conjugation Reactions
The enzymatic conjugation of the electrophilic compound 3,4-epoxy-1-butene with glutathione (GSH) is a critical detoxification reaction catalyzed by Glutathione S-transferases (GSTs). This process leads to the formation of the more water-soluble and readily excretable conjugate, this compound. The kinetics and enzyme activity of this conjugation are pivotal in determining the rate of clearance and the potential for toxicity of 3,4-epoxy-1-butene, a reactive metabolite of 1,3-butadiene.
Research Findings
Detailed investigations into the kinetic parameters of specific human GST isozymes with 3,4-epoxy-1-butene as a substrate are not extensively documented in publicly available literature. However, research on the metabolism of 3,4-epoxy-1-butene (also known as butadiene monoxide or BMO) and related epoxides provides significant insights into the enzymatic processes involved.
Studies have identified the Theta-class GSTs, particularly GST T1-1, as playing a role in the metabolism of butadiene-derived epoxides. nih.govnih.gov For instance, the expression of human GSTT1-1 has been shown to modulate the genotoxicity of certain epoxides, suggesting its involvement in their detoxification. nih.gov One study utilizing Salmonella typhimurium expressing human GSTT1-1 found that the enzyme did not alter the mutagenicity of 1,2-epoxy-3-butene, which could imply that it is either not the primary isozyme for its detoxification or that the metabolic consequences are complex. nih.gov In contrast, for the related compound 1,2:3,4-diepoxybutane, the presence of the GSTT1-1 gene was associated with a reduction in its genotoxic effects in human lymphocytes. nih.gov
The metabolism of butadiene monoxide demonstrates significant species-specific differences, which reflects underlying variations in enzyme activity. nih.gov In freshly isolated hepatocytes from mice and rats, butadiene monoxide is metabolized through oxidation, hydrolysis, and conjugation with glutathione. nih.gov The ratio of bioactivation (oxidation to diepoxybutane) to detoxification (hydrolysis and glutathione conjugation) is markedly higher in mouse hepatocytes compared to rat hepatocytes. nih.gov This highlights the crucial role of the glutathione conjugation pathway in mitigating the toxicity of this epoxide.
The following table summarizes the metabolic fate of 3,4-epoxy-1-butene (butadiene monoxide) in liver cells of different species, illustrating the contribution of the glutathione conjugation pathway.
| Species | Initial BMO Concentration (µM) | Metabolic Pathway | Relative Contribution |
| Mouse | 5 | Bioactivation (Oxidation) | ~2-fold greater than detoxification |
| 250 | Bioactivation (Oxidation) | ~31% of total detoxification | |
| Rat | 5 - 250 | Bioactivation (Oxidation) | ~2-5% of total detoxification |
| Mouse | Not specified | Detoxification (Hydrolysis & GSH Conjugation) | Major pathway, but lower ratio to activation than in rats |
| Rat | Not specified | Detoxification (Hydrolysis & GSH Conjugation) | Predominant pathway |
This table is based on data from a study on the metabolism of butadiene monoxide in freshly isolated hepatocytes and illustrates the relative flux through different metabolic pathways. nih.gov
Metabolic Disposition and Subsequent Biotransformations of S 1 Hydroxy 3 Buten 2 Yl Glutathione
The Mercapturic Acid Pathway Conversion
The mercapturic acid pathway represents a major route for the biotransformation of xenobiotic and endobiotic electrophilic compounds that have been conjugated with glutathione (B108866). nih.govnih.gov This pathway involves a sequential enzymatic process that converts the initial glutathione S-conjugate into a more easily excretable mercapturic acid. nih.govnih.gov
Sequential Hydrolysis to Cysteine S-Conjugates
The initial step in the metabolic cascade of S-(1-Hydroxy-3-buten-2-yl)glutathione involves its conversion to the corresponding cysteine S-conjugate. This transformation is not a single reaction but a two-step enzymatic hydrolysis.
First, the γ-glutamyl moiety is cleaved from the glutathione conjugate. This reaction is catalyzed by the enzyme γ-glutamyltransferase (GGT) , which is an ectoenzyme predominantly located on the apical surface of epithelial cells, particularly in the kidney and bile duct. nih.govnih.govnih.gov This enzymatic action yields a cysteinylglycine (B43971) S-conjugate.
Following the removal of the glutamate (B1630785) residue, the glycine (B1666218) moiety is cleaved from the cysteinylglycine S-conjugate. This hydrolysis is carried out by various dipeptidases , such as aminopeptidase (B13392206) N, which are also membrane-bound ectoenzymes. nih.govnih.gov The result of this sequential hydrolysis is the formation of S-(1-Hydroxy-3-buten-2-yl)cysteine.
This series of reactions effectively strips the glutathione conjugate down to its core cysteine adduct, preparing it for the final step in the mercapturic acid pathway.
N-Acetylation to Monohydroxybutenyl Mercapturic Acid (MHBMA)
The S-(1-Hydroxy-3-buten-2-yl)cysteine formed in the previous step undergoes N-acetylation to produce the final mercapturic acid, Monohydroxybutenyl Mercapturic Acid (MHBMA). nih.gov This reaction is catalyzed by the enzyme cysteine S-conjugate N-acetyltransferase . nih.gov This enzyme transfers an acetyl group from acetyl-CoA to the amino group of the cysteine residue.
The resulting MHBMA is a more water-soluble and readily excretable compound compared to its precursors. The formation and subsequent excretion of mercapturic acids like MHBMA are often used as biomarkers to assess exposure to the parent xenobiotic compounds. nih.gov
Excretion Pathways of Conjugates and Derived Metabolites (e.g., Biliary Excretion)
Once formed, this compound and its downstream metabolites are eliminated from the body through various excretion routes, with biliary excretion being a significant pathway for the initial glutathione conjugate.
Research has demonstrated that this compound is a metabolite of butadiene monoxide and is actively excreted into the bile. Studies in rats have shown that after administration of butadiene monoxide, this glutathione conjugate appears in the bile. However, it is important to note that biliary excretion may only account for a fraction of the total administered dose.
Glutathione S-conjugates are transported out of cells and can be further metabolized in other organs. Those that enter the bloodstream can be filtered by the kidneys or taken up by the liver for biliary excretion. The liver plays a central role in this process, as many glutathione conjugates are formed there and subsequently transported into the bile. nih.gov The transport of glutathione conjugates across the canalicular membrane of hepatocytes into the bile is an active process. nih.gov
The mercapturic acids, such as MHBMA, are typically excreted in the urine. Their increased water solubility facilitates their filtration by the glomerulus and subsequent elimination.
Potential for Further Enzymatic Modifications of the Conjugate Structure (e.g., Reduction of the Alcohol or Butene Moiety)
While the mercapturic acid pathway is the primary metabolic route for this compound, the potential for other enzymatic modifications to its structure exists. These modifications could involve the alcohol or butene moieties of the conjugate.
Enzymatic reduction of the alcohol group to a corresponding alkane is a possibility, although specific evidence for this reaction on this compound is not extensively documented. Generally, alcohol dehydrogenases can catalyze the reversible oxidation of alcohols to aldehydes or ketones, but the reduction of a primary alcohol to an alkane is less common in xenobiotic metabolism.
Similarly, the butene moiety could potentially undergo reduction. The double bond in the butene group could be a substrate for reductases, leading to the formation of a saturated S-(1-hydroxybutyl)glutathione conjugate. Such reactions would alter the chemical properties of the molecule and could influence its subsequent metabolism and excretion. However, specific enzymatic pathways for the reduction of the butene group in this particular glutathione conjugate have not been definitively characterized.
Further research is needed to fully elucidate the extent and significance of these potential alternative metabolic pathways for this compound.
Analytical Chemistry Methodologies for S 1 Hydroxy 3 Buten 2 Yl Glutathione Research
Chromatographic Separation Techniques
Chromatographic methods are fundamental in distinguishing S-(1-Hydroxy-3-buten-2-yl)glutathione from its isomers and other related compounds in complex biological matrices.
High-Performance Liquid Chromatography (HPLC) for Isolation and Resolution of Regioisomers and Diastereomers
High-Performance Liquid Chromatography (HPLC) is a key technique for the separation and analysis of glutathione (B108866) conjugates. In the context of butadiene monoxide metabolism, HPLC has been successfully employed to resolve and isolate the regioisomeric glutathione conjugates, S-(2-hydroxy-3-buten-1-yl)glutathione and this compound. nih.gov The identification of these isomers is confirmed by comparing their HPLC retention times with those of synthetically created standards. nih.gov This comparative approach ensures accurate identification of each regioisomer within a biological sample. nih.gov
Furthermore, HPLC is not only used for the separation of regioisomers but also for the resolution of diastereomers, which is essential for preparing enantiopure compounds and determining their absolute configurations. While specific applications to this compound are not detailed, the principle of using HPLC on silica (B1680970) gel to separate diastereomeric esters of alcohols is a well-established method. mdpi.com This technique's ability to differentiate between subtle structural differences is vital for detailed stereochemical analysis.
Mass Spectrometric Characterization and Quantitation
Mass spectrometry (MS) provides the high sensitivity and specificity required for the structural confirmation and measurement of this compound.
Fast Atom Bombardment Mass Spectrometry (FAB/MS) for Molecular and Fragment Ion Analysis
Fast Atom Bombardment Mass Spectrometry (FAB/MS) has been instrumental in the characterization of glutathione adducts. This "soft" ionization technique is particularly useful for analyzing non-volatile and thermally labile molecules like this compound. Research has shown that FAB/MS, in conjunction with HPLC, can identify regioisomeric glutathione conjugates by comparing their mass spectra to synthetic standards. nih.gov The technique provides crucial molecular weight information and fragmentation patterns that aid in structural elucidation. nih.govnih.gov
High-Resolution Mass Spectrometry (HR-MS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HR-MS) offers the capability to determine the elemental composition of a molecule with high accuracy. The exact mass of this compound has been computed to be 377.12567125 Da. nih.gov This level of precision is critical for distinguishing between compounds with the same nominal mass but different elemental formulas, thereby providing a higher degree of confidence in identification.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS or LC-ESI-MS) for Sensitive Detection and Quantification
The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) or electrospray ionization mass spectrometry (LC-ESI-MS) is a powerful tool for the sensitive and specific quantification of glutathione and its derivatives in various biological samples. researchgate.netnih.gov This method offers significant advantages, including improved selectivity, precision, accuracy, and higher sensitivity compared to other detection methods. researchgate.net LC-MS/MS methods have been developed and validated for quantifying key components of the glutathione cycle, demonstrating excellent performance in terms of linearity, precision, and accuracy. researchgate.netnih.gov For instance, a validated LC-MS/MS method for glutathione analysis showed a linear range of 0.01-50μM with low coefficients of variation and high accuracy. researchgate.net
Preparation and Characterization of Synthetic Standards for Analytical Validation
The unequivocal identification and quantification of this compound in biological matrices rely on the comparison with a well-characterized synthetic standard. The synthesis and purification of this standard, followed by its structural confirmation using various spectroscopic techniques, provide the benchmark for analytical method development and validation.
The chemical synthesis of this compound is achieved through the reaction of butadiene monoxide with reduced glutathione (GSH). nih.gov This reaction yields a mixture of two regioisomeric adducts: S-(2-Hydroxy-3-buten-1-yl)glutathione and this compound. The formation of these isomers is a result of the nucleophilic attack of the thiol group of glutathione on the two electrophilic carbon atoms of the epoxide ring of butadiene monoxide.
For the preparation of the analytical standard, a controlled synthesis is performed, which is then followed by a purification step to isolate the desired this compound isomer. The purification is typically accomplished using high-performance liquid chromatography (HPLC), a powerful technique for separating components of a mixture with high resolution.
Once the pure this compound standard is obtained, its chemical structure and purity are rigorously confirmed using a suite of analytical techniques. These include nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton (¹H) NMR spectroscopy is a fundamental tool for elucidating the structure of organic molecules. The ¹H NMR spectrum of this compound provides detailed information about the chemical environment of each proton in the molecule, allowing for the confirmation of the butenyl group's structure and its attachment to the sulfur atom of the cysteine residue in glutathione.
Table 1: Key ¹H NMR Spectral Data for this compound
| Proton Assignment | Chemical Shift (ppm) | Multiplicity |
| H-1' (CH₂OH) | 3.6-3.8 | m |
| H-2' (CH-S) | 3.9-4.1 | m |
| H-3' (CH=) | 5.8-6.0 | m |
| H-4' (=CH₂) | 5.2-5.4 | m |
| Glutathione Protons | Various | Various |
Note: The chemical shifts are approximate and can vary depending on the solvent and other experimental conditions. 'm' denotes a multiplet.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and providing insights into the compound's structure. Fast atom bombardment (FAB) mass spectrometry and electrospray ionization (ESI) tandem mass spectrometry (MS/MS) are commonly employed techniques. The fragmentation pattern observed in the MS/MS spectrum is characteristic of the molecule and serves as a fingerprint for its identification.
Table 2: High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) Parameters for Analytical Validation
| Parameter | Value/Condition |
| HPLC System | |
| Column | C18 reverse-phase |
| Mobile Phase | Gradient of water and acetonitrile (B52724) with an acidic modifier (e.g., formic acid) |
| Detection | UV absorbance at 214 nm or Mass Spectrometry |
| Mass Spectrometry System | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (m/z) | [M+H]⁺ |
| Key Fragment Ions (m/z) | Characteristic fragments corresponding to the loss of the glutamyl residue, glycine (B1666218) residue, and parts of the butenyl moiety. |
The availability of these well-characterized synthetic standards is indispensable for the accurate detection and quantification of this compound in biological samples, thereby enabling reliable research into the metabolism and potential biological effects of butadiene. nih.gov
Role in Biological Systems and Research Applications in Xenobiotic Metabolism
Significance as a Product in Xenobiotic Detoxification Pathways
S-(1-Hydroxy-3-buten-2-yl)glutathione is an in vivo metabolite formed during the detoxification of 1,3-butadiene (B125203). documentsdelivered.comnih.gov The metabolic process begins with the oxidation of 1,3-butadiene, primarily by cytochrome P450 enzymes, to form the reactive epoxide intermediate, 1,2-epoxy-3-butene (also known as butadiene monoxide). nih.govwho.int This epoxide is a substrate for glutathione (B108866) S-transferases (GSTs), a family of Phase II metabolic enzymes that play a critical role in cellular protection. nih.govnih.gov
GSTs catalyze the conjugation of the electrophilic epoxide with the endogenous antioxidant glutathione (GSH). nih.govnih.gov This reaction involves the nucleophilic attack of the sulfur atom in GSH on one of the carbon atoms of the epoxide ring, leading to the formation of two possible regioisomeric glutathione conjugates: S-(2-hydroxy-3-buten-1-yl)glutathione and this compound. documentsdelivered.comnih.gov This conjugation process is a classic detoxification mechanism, rendering the reactive xenobiotic more water-soluble and facilitating its excretion from the body, typically via the bile. documentsdelivered.comnih.gov Studies in rats have confirmed that this compound and its isomer are major biliary metabolites following administration of butadiene monoxide, underscoring the importance of this pathway in the clearance of butadiene's reactive intermediates. documentsdelivered.comnih.gov
Comparative Metabolic Studies Across Biological Species (e.g., Rats, Mice)
Significant quantitative differences exist in the metabolism of 1,3-butadiene across various species, which are believed to underlie the observed species-specific susceptibility to its carcinogenic effects. nih.govcdc.gov Mice, for instance, are markedly more sensitive to 1,3-butadiene-induced carcinogenesis than rats. cdc.govcdc.gov
Research indicates that mice metabolize 1,3-butadiene to its reactive epoxide intermediates, particularly 1,2-epoxy-3-butene, at a much higher rate than rats. nih.govnih.govresearchgate.net This leads to higher circulating blood concentrations of these reactive metabolites in mice. nih.gov Perfused liver studies have demonstrated this stark contrast; effluent concentrations of 1,2-epoxy-3-butene from mouse livers were found to be 8.5-fold greater than those from rat livers under similar conditions. nih.govresearchgate.net Furthermore, mouse livers are capable of further oxidizing 1,2-epoxy-3-butene to the even more potent metabolite 1,2:3,4-diepoxybutane (DEB), a metabolite not readily detected in similar studies with rats. nih.govresearchgate.net
| Metabolite | Detected in Mouse Liver Effluent | Detected in Rat Liver Effluent (Naïve) | Key Finding |
|---|---|---|---|
| 1,2-Epoxy-3-butene (EB) | Yes | Yes | Concentration is 8.5 times higher in mice than in rats. nih.govresearchgate.net |
| 1,2:3,4-Diepoxybutane (DEB) | Yes | Not Detected | Demonstrates higher secondary oxidation capacity in mice. nih.govresearchgate.net |
| 3,4-Epoxy-1,2-butanediol (EBD) | Yes | Not Detected | Indicates further metabolic differences. nih.govresearchgate.net |
Correlation with Gene Expression and Metabolic Pathways in Biological Models
The formation of this compound is intrinsically linked to the glutathione metabolism pathway. The availability of glutathione and the activity of glutathione S-transferase (GST) enzymes are rate-limiting factors for the conjugation reaction. nih.gov Genetic polymorphisms in GST genes can lead to significant interindividual differences in enzyme activity, thereby influencing the efficiency of detoxification. nih.govnih.gov For example, null genotypes for GSTM1 and GSTT1, which result in a complete lack of enzyme activity, can impair an individual's ability to detoxify xenobiotics like butadiene epoxides. nih.gov
Studies in workers occupationally exposed to 1,3-butadiene have suggested that exposure can impact the GST system. acs.org While direct correlations between this compound levels and the expression of specific genes like COL11A2 and COL22A1 in geese are not documented in the available literature, the general principle holds that factors modulating the glutathione pathway will affect the production of this conjugate. Depletion of cellular glutathione stores, for instance, would be expected to decrease the rate of conjugate formation and potentially shift the metabolic balance towards other pathways, such as hydrolysis or reactions with cellular macromolecules. nih.gov
Distinction and Relationship to DNA Adduct Formation from Common Precursors
The metabolic pathway of 1,3-butadiene represents a critical juncture between detoxification and toxification. The same epoxide intermediates that are conjugated with glutathione to form this compound can also react with DNA to form DNA adducts. documentsdelivered.comcdc.gov This binding to DNA is a key mechanism of genotoxicity and is considered the initial step in the development of cancer. cdc.gov
Therefore, the GST-mediated conjugation is a protective pathway that competes directly with DNA adduct formation. By sequestering the reactive epoxides, glutathione conjugation reduces the amount available to damage genetic material. However, the relationship is complex. Research has shown that while conjugation of the monoepoxide (1,2-epoxy-3-butene) is a detoxification step, the glutathione conjugate of the diepoxide (DEB) can itself be a reactive species capable of forming DNA adducts. This indicates that glutathione conjugation, in some contexts of butadiene metabolism, may lead to a more toxic or mutagenic metabolite. nih.gov The genotoxic potency of butadiene's epoxide metabolites follows the order: diepoxybutane (DEB) >> 1,2-epoxy-3-butene (EB) > 3,4-epoxy-1,2-butanediol (EBD). cdc.gov The formation of this compound from the monoepoxide is thus a crucial step in preventing the accumulation of the more potent DEB.
| Pathway | Reaction | Product | Biological Consequence |
|---|---|---|---|
| Detoxification | Conjugation with Glutathione (GSH) | This compound & Isomer | Increased water solubility, facilitates excretion. documentsdelivered.comnih.gov |
| Toxification | Reaction with DNA | DNA Adducts | Genotoxicity, potential for carcinogenesis. cdc.gov |
| Further Oxidation | Oxidation to Diepoxybutane (DEB) | 1,2:3,4-Diepoxybutane | Formation of a more potent genotoxic agent. cdc.govnih.gov |
Exploration of Interindividual Variability in Conjugate Formation and Metabolism
Significant interindividual variability exists in the metabolism of xenobiotics, and the formation of this compound is no exception. This variability is largely attributed to genetic polymorphisms in the enzymes responsible for both the activation of 1,3-butadiene and the detoxification of its metabolites. who.intnih.gov
The glutathione S-transferase superfamily is highly polymorphic in humans. nih.govnih.gov Well-studied polymorphisms include the complete deletion of the GSTM1 and GSTT1 genes (null genotypes) and single nucleotide polymorphisms in the GSTP1 gene. nih.gov Individuals with null genotypes for GSTM1 or GSTT1 lack the respective enzyme activity, which can impair their capacity to conjugate and detoxify butadiene epoxides. nih.gov This reduced detoxification capability could theoretically lead to higher internal concentrations of reactive metabolites and an increased risk of adverse health effects. Monte Carlo simulations based on known genotype frequencies have demonstrated large interindividual variability for GSTM1 and T1 activity. nih.gov This inherent variability in the population's metabolic capacity is a critical factor in assessing human health risks from xenobiotic exposures. who.intnih.gov
Q & A
Basic Research Questions
Q. What analytical methods are validated for quantifying S-(1,2-Dicarboxyethyl)glutathione in biological tissues?
- Methodology : Use HPLC with pre-column derivatization using 2,4-dinitrofluorobenzene (DNFB). Optimal conditions include:
- Column : Zorbax ODS (15 cm × 0.46 cm).
- Eluent : Acetate buffer (pH 3.65)/acetonitrile (96:4 v/v).
- Detection : 375 nm at 44°C.
- Linear range : 4.05–815 μmol/L for S-(1,2-Dicarboxyethyl)glutathione, with a detection limit of 4.08 μg/mL .
- Validation : Recovery rates in bovine lens homogenates are 90.0 ± 3.2% (glutathione derivative) and 95.3 ± 3.1% (cysteine derivative) .
Q. How is S-(1,2-Dicarboxyethyl)glutathione synthesized for experimental use?
- Procedure : React L-bromosuccinic acid with L-cysteine or glutathione in alkaline conditions (NaOH/Na₂CO₃).
- Purification : Use Diaion SK and Amberlite CG-50 columns for ion-exchange chromatography. Recrystallize 4× from water/ethanol to achieve >90% purity .
- Characterization : Confirm structure via paper chromatography (Rf = 0.24) and high-voltage electrophoresis (mobility 1.9 relative to aspartate) .
Q. What is the baseline concentration of S-(1,2-Dicarboxyethyl)glutathione in mammalian lenses?
- Findings : Ubiquitous in vertebrates, with species-specific variations. Rabbit lenses show the highest concentrations (~10× higher than bovine). S-(1,2-Dicarboxyethyl)glutathione levels consistently exceed its cysteine counterpart across species .
Advanced Research Questions
Q. How do S-(1,2-Dicarboxyethyl)glutathione levels correlate with cataract progression?
- Experimental Model : Induce cataracts in Wistar rats via oral galactose (350 g/kg diet).
- Results : Levels drop to 50% of baseline within 48 hours, 30% at 5 days, and 25% at 10 days post-induction. This parallels declines in free amino acids, suggesting redox imbalance contributes to lens opacity .
Q. What challenges arise in resolving stereoisomers of S-(1,2-Dicarboxyethyl)glutathione during analysis?
- Issue : DNFB derivatization produces two adjacent HPLC peaks due to chiral inversion at the dicarboxyethyl group’s asymmetric carbon.
- Mitigation : Use enantiomerically pure synthetic standards. Note that stereoisomers equilibrate under physiological conditions, complicating in vivo quantification .
Q. How can cross-species variability in S-(1,2-Dicarboxyethyl)glutathione levels inform disease models?
- Data : Bovine lenses show stable levels under normal conditions, while rat models exhibit rapid declines during cataractogenesis.
- Implication : Rats are optimal for studying acute redox stress, whereas bovine/rabbit lenses suit baseline metabolic studies .
Q. What methodological controls are critical for validating recovery rates in tissue homogenates?
- Protocol : Spike homogenates with known quantities of synthetic standards. Use DEAE-Sephadex A-25 columns to isolate derivatives before derivatization.
- Quality Control : Include internal standards (e.g., N-ethylmaleimide) to block endogenous glutathione interference .
Methodological Considerations
Q. How to optimize kinetic assays for studying enzymatic interactions with S-(1,2-Dicarboxyethyl)glutathione?
- Approach : Use stopped-flow spectrophotometry to measure NADPH oxidation (340 nm) for reductase activity. For peroxidase assays, couple with GSSG reduction to avoid product inhibition .
Q. What statistical models are appropriate for analyzing contradictory data on metabolite recovery?
- Recommendation : Apply Bland-Altman analysis to assess agreement between spiked vs. recovered concentrations. Account for matrix effects (e.g., lens protein content) using multivariate regression .
Tables
Table 1. Key Analytical Parameters for S-(1,2-Dicarboxyethyl)glutathione Detection
| Parameter | Value | Reference |
|---|---|---|
| HPLC Detection Limit | 4.08 μg/mL | |
| Recovery Rate (Bovine Lens) | 90.0 ± 3.2% | |
| Linear Range | 4.05–815 μmol/L | |
| Stereoisomer Resolution | Not achieved (adjacent peaks) |
Table 2. Species-Specific Concentrations in Lenses (nmol/g wet weight)
| Species | S-(1,2-Dicarboxyethyl)glutathione | S-(1,2-Dicarboxyethyl)-L-cysteine |
|---|---|---|
| Bovine | 120 ± 15 | 8 ± 2 |
| Rabbit | 950 ± 110 | 45 ± 6 |
| Rat | 80 ± 10 | 5 ± 1 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
